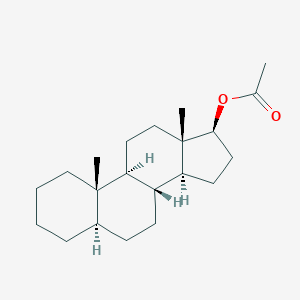
17beta-Hydroxy-5alpha-androstane acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Hydroxy-5alpha-androstane acetate, also known as 5-Androsten-17beta-ol-3-one acetate, is a synthetic androgen that has been widely used in scientific research due to its potential applications in the field of medicine and biology. This compound is derived from testosterone and is known to possess both anabolic and androgenic properties.
Scientific Research Applications
Synthesis and Chemical Properties
- 17beta-Hydroxy-5alpha-androstane acetate, as a derivative of stanolone acetate, has been utilized in the synthesis of various steroidal compounds. An efficient synthesis method has been developed to convert stanolone acetate to 5alpha-androst-1-ene-3,17-dione, which is a prodrug of 1-testosterone (Huyue Zhang & Z. Qiu, 2006).
Biological and Pharmacological Activities
Novel 9alpha-fluorosteroids have been synthesized, including derivatives of 17beta-Hydroxy-5alpha-androstane acetate, to assess their anabolic and androgenic activities. Some of these compounds exhibited significant anabolic activity (M. Reyes-Moreno et al., 2009).
17beta-Hydroxy-5alpha-androstane acetate derivatives have shown potential as antiprogestational agents with significant anti-implantational and antidecidual activities (J. Grunwell et al., 1976).
Neurosteroid analogs like 17beta-Nitro-5alpha-androstan-3alpha-ol have been developed from 17beta-Hydroxy-5alpha-androstane acetate, exhibiting potent anticonvulsant and anxiolytic activities. These compounds modulate GABA(A) receptors, suggesting their potential in neurological disorders (S. Runyon et al., 2009).
Antimicrobial and Anticancer Activities
Certain derivatives of 17beta-Hydroxy-5alpha-androstane acetate, such as steroidal amidoesters, have been synthesized and evaluated for their antineoplastic effects against various cancer cell lines, showing significant cytotoxic effects (C. Camoutsis et al., 1999).
3beta-Acetoxy-17beta-(L-prolyl)amino-5alpha-androstane, a derivative of 17beta-Hydroxy-5alpha-androstane acetate, has been found to exhibit both antimicrobial and cancer cell growth inhibitory activities. It has shown bactericidal effects against various gram-positive bacteria and inhibitory effects on human cancer cell growth (R. Pettit et al., 2000).
Hormonal and Androgenic Effects
Studies have explored the effects of androgens like 5alpha-dihydrotestosterone, derived from 17beta-Hydroxy-5alpha-androstane, on the prostate gland. These studies provide insights into the hormonal mechanisms influencing prostate health and disease, including prostatic atrophy and cancer (B. Lesser & N. Bruchovsky, 1974).
The impact of 17beta-Hydroxy-5alpha-androstane acetate derivatives on androgen dynamics in prostatic tissues, particularly in the context of anti-androgen treatments like cyproterone, has been investigated. This research contributes to understanding the molecular interactions and therapeutic potential in conditions like prostate hyperplasia and cancer (E. Giorgi et al., 1973).
properties
CAS RN |
1236-49-3 |
|---|---|
Product Name |
17beta-Hydroxy-5alpha-androstane acetate |
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H34O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h15-19H,4-13H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
QRRJQHVSHGOFLL-MQWPULPWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Other CAS RN |
1236-49-3 |
synonyms |
5α-Androstan-17β-ol acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
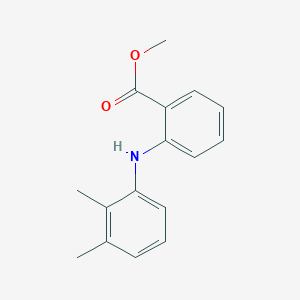
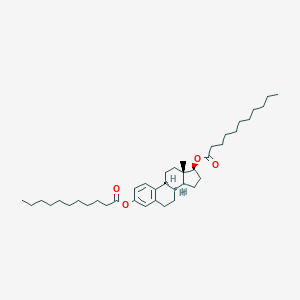
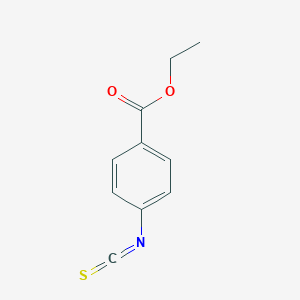
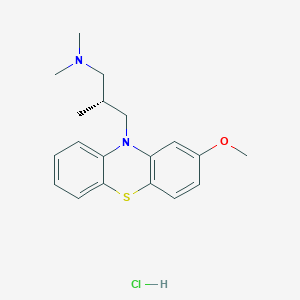
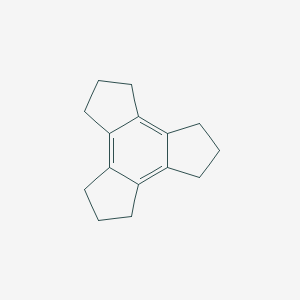
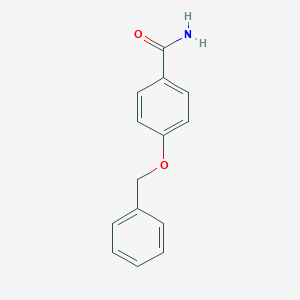
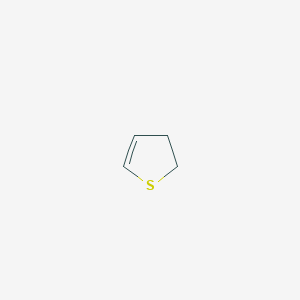
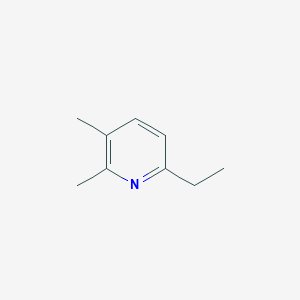
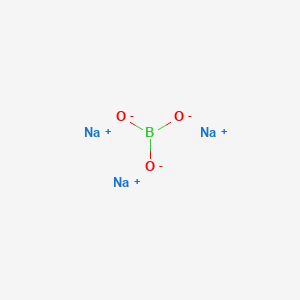
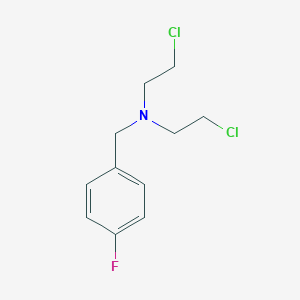
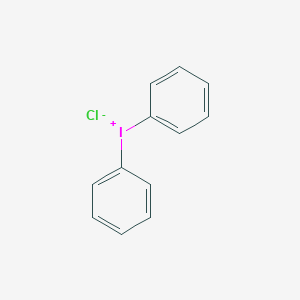
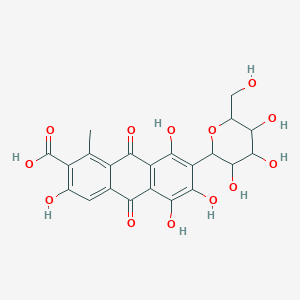
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)